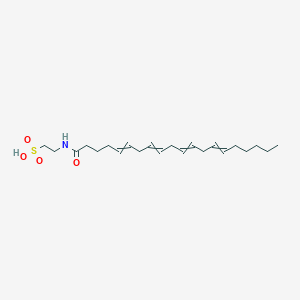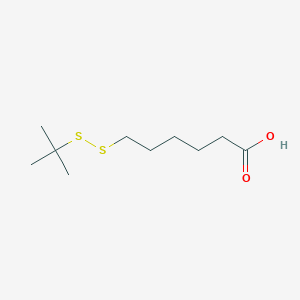
6-(tert-Butyldithio)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(tert-Butyldithio)hexanoic acid is an organic compound with the molecular formula C10H20O2S2 and a molecular weight of 236.39 g/mol It is characterized by the presence of a tert-butyl group attached to a dithio linkage, which is further connected to a hexanoic acid chain
Vorbereitungsmethoden
The synthesis of 6-(tert-Butyldithio)hexanoic acid typically involves the reaction of hexanoic acid derivatives with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
6-(tert-Butyldithio)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The dithio linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(tert-Butyldithio)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving thiol-disulfide exchange reactions, which are important in protein folding and function.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 6-(tert-Butyldithio)hexanoic acid exerts its effects involves the interaction of its dithio linkage with various molecular targets. This can include the formation of disulfide bonds with thiol-containing molecules, leading to changes in molecular structure and function. The pathways involved often relate to redox reactions and thiol-disulfide exchange processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-(tert-Butyldithio)hexanoic acid include:
Hexanoic acid: Lacks the dithio and tert-butyl groups, making it less reactive in certain chemical reactions.
tert-Butylthiol: Contains the tert-butyl group but lacks the hexanoic acid chain.
Eigenschaften
Molekularformel |
C10H20O2S2 |
|---|---|
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
6-(tert-butyldisulfanyl)hexanoic acid |
InChI |
InChI=1S/C10H20O2S2/c1-10(2,3)14-13-8-6-4-5-7-9(11)12/h4-8H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
CMHMMVPWTSWSMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SSCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-1-(3,4-dichlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083205.png)


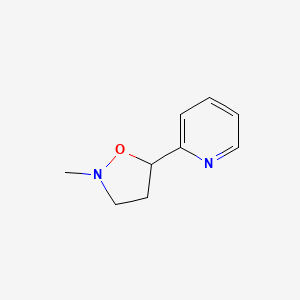
![N'-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14083231.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14083247.png)
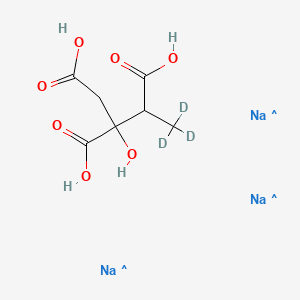
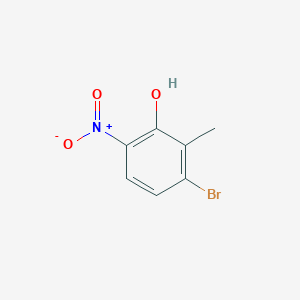
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083263.png)
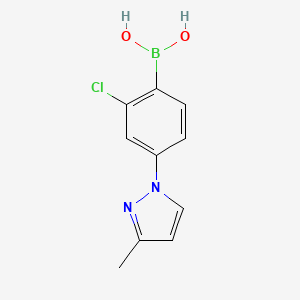
![[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate](/img/structure/B14083273.png)
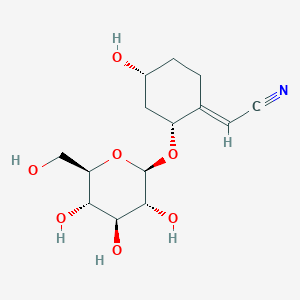
![1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)-](/img/structure/B14083281.png)
